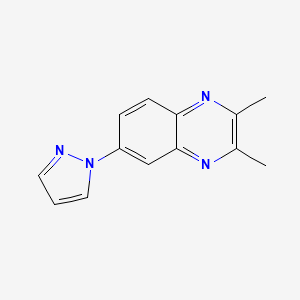
2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline: is a heterocyclic compound that features a quinoxaline core substituted with a pyrazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science. The presence of both quinoxaline and pyrazole moieties in its structure imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline typically involves the condensation of ortho-phenylenediamine with a dicarbonyl compound, followed by cyclization with hydrazine derivatives. One common method includes the reaction of 2,3-dimethylquinoxaline with 1H-pyrazole in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or copper complexes may be employed to facilitate the reaction and improve efficiency.
化学反応の分析
Types of Reactions: 2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrazole ring, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the pyrazole ring.
科学的研究の応用
2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential anticancer, antiviral, and antimicrobial activities.
Material Science: Due to its unique electronic properties, it is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used as a probe to study biological processes and interactions at the molecular level.
作用機序
The mechanism of action of 2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death in cancer cells.
Receptor Binding: The compound may bind to specific receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
類似化合物との比較
3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Exhibits similar biological activities but with different structural features.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine: Another pyrazole derivative with distinct biological properties.
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole compound with a wide range of applications in medicinal chemistry.
Uniqueness: 2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline is unique due to its combined quinoxaline and pyrazole moieties, which confer distinct electronic and steric properties. This dual functionality enhances its potential for diverse applications in various fields, making it a valuable compound for further research and development.
特性
分子式 |
C13H12N4 |
|---|---|
分子量 |
224.26 g/mol |
IUPAC名 |
2,3-dimethyl-6-pyrazol-1-ylquinoxaline |
InChI |
InChI=1S/C13H12N4/c1-9-10(2)16-13-8-11(4-5-12(13)15-9)17-7-3-6-14-17/h3-8H,1-2H3 |
InChIキー |
JHBQPSUZHFOIMQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C2C=C(C=CC2=N1)N3C=CC=N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole-1(9aH)-carboxamide](/img/structure/B11885241.png)
![7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B11885254.png)
![6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11885258.png)







